molecular formula C22H14N2O2 B280683 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

Numéro de catalogue B280683
Poids moléculaire: 338.4 g/mol
Clé InChI: UNQCBTHROKFNIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown potential in inhibiting multiple signaling pathways that are involved in cancer growth and progression.

Mécanisme D'action

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one works by binding to the active site of EGFR, HER2, and HDAC, preventing them from carrying out their normal functions. This leads to the inhibition of downstream signaling pathways that are involved in cancer growth and progression. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth in various cancer models, including breast, lung, and prostate cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its specificity for EGFR, HER2, and HDAC. This means that it can be used to study the effects of inhibiting these pathways on cancer growth and progression. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has shown promise in sensitizing cancer cells to chemotherapy and radiation therapy, which could lead to the development of more effective cancer treatments.
One limitation of using 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its potential toxicity. While it has been shown to be well-tolerated in preclinical studies, further research is needed to determine its safety in humans. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one may not be effective in all types of cancer, as some cancers may not rely on the signaling pathways that it inhibits.

Orientations Futures

There are several future directions for research on 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one. One area of interest is its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its safety and efficacy in humans, which could lead to clinical trials. Finally, there is interest in developing new analogs of 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one that may have improved potency and selectivity for specific cancer types.
Conclusion
2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one is a promising small molecule inhibitor that has shown potential in inhibiting multiple signaling pathways involved in cancer growth and progression. Its specificity for EGFR, HER2, and HDAC makes it a valuable tool for studying the effects of inhibiting these pathways on cancer cells. While further research is needed to determine its safety and efficacy in humans, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has the potential to be a valuable addition to the arsenal of cancer treatments.

Méthodes De Synthèse

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized through a multistep process involving the reaction of 2-(phenylacetyl)benzoic acid with 1,2-diaminobenzene in the presence of a catalyst. The resulting intermediate is then reacted with phosgene to form the final product, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one. The synthesis process has been optimized to produce a high yield of pure 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one, which is essential for its use in scientific research.

Applications De Recherche Scientifique

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit multiple signaling pathways, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). These pathways are often dysregulated in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting these pathways, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one can slow down or even stop cancer growth.

Propriétés

Formule moléculaire

C22H14N2O2

Poids moléculaire

338.4 g/mol

Nom IUPAC

14-(2-phenylacetyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C22H14N2O2/c25-19(13-14-7-2-1-3-8-14)24-18-12-6-11-17-20(18)21(23-24)15-9-4-5-10-16(15)22(17)26/h1-12H,13H2

Clé InChI

UNQCBTHROKFNIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

SMILES canonique

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.